VBIT-4

Description

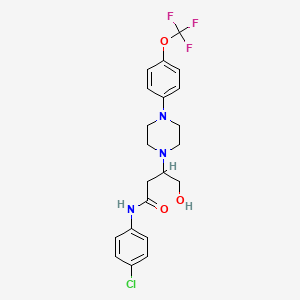

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQXVAEFPWMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086257-77-2 | |

| Record name | N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

VBIT-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-4 is a small molecule inhibitor that has garnered significant attention for its therapeutic potential in a range of apoptosis-associated disorders, including neurodegenerative and cardiovascular diseases.[1] Its primary mechanism of action is attributed to the inhibition of voltage-dependent anion channel 1 (VDAC1) oligomerization, a key event in mitochondria-mediated apoptosis.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Primary Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound directly interacts with VDAC1, the most abundant protein in the outer mitochondrial membrane, to prevent its self-assembly into oligomeric structures.[2][3] Under apoptotic stimuli, VDAC1 oligomerization is a critical step that forms a large channel for the release of pro-apoptotic proteins, such as cytochrome c (Cyto c), from the mitochondrial intermembrane space into the cytosol.[2] By inhibiting this process, this compound effectively blocks a crucial commitment step in the intrinsic apoptotic pathway.

Molecular Interaction and Binding Affinity

This compound was identified through high-throughput screening of a compound library using a bioluminescence resonance energy transfer (BRET2)-based VDAC1 oligomerization assay in living mammalian cells.[2] It exhibits a direct binding affinity for VDAC1.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 17 µM | Not specified | [1] |

Downstream Effects of VDAC1 Oligomerization Inhibition

The inhibition of VDAC1 oligomerization by this compound initiates a cascade of anti-apoptotic and cytoprotective effects:

-

Inhibition of Cytochrome c Release: By preventing the formation of the VDAC1 oligomeric pore, this compound directly inhibits the release of Cyto c from the mitochondria into the cytosol, a critical step for the formation of the apoptosome and subsequent caspase activation.[2]

-

Prevention of Mitochondrial Dysfunction: this compound protects against apoptosis-associated mitochondrial dysfunction. This includes the restoration of dissipated mitochondrial membrane potential (ΔΨm), a decrease in the production of reactive oxygen species (ROS), and the prevention of intracellular Ca2+ level disruption.[2][4]

-

Inhibition of Hexokinase Detachment: this compound has been shown to inhibit the detachment of hexokinase (HK) from VDAC1, a process associated with the induction of apoptosis.[2]

-

Reduction of mtDNA Release: In models of systemic lupus erythematosus, this compound decreases the release of mitochondrial DNA (mtDNA) into the cytoplasm, thereby reducing type I interferon (IFN) signaling and the formation of neutrophil extracellular traps (NETs).[5][6]

Quantitative Efficacy Data

The inhibitory effects of this compound on key apoptotic events have been quantified in various cell-based assays.

| Inhibitory Action | IC50 Value | Cell Line | Reference |

| VDAC1 Oligomerization | 1.9 ± 0.08 µM | HEK-293 | [1] |

| Cytochrome c Release | 1.8 ± 0.24 µM | HEK-293 | [1] |

| Apoptosis | 2.9 ± 0.12 µM | HEK-293 | [1] |

Signaling Pathways Modulated by this compound

The primary action of this compound on VDAC1 oligomerization impacts several critical signaling pathways involved in cell death and inflammation.

Alternative and Off-Target Mechanisms

While the inhibition of VDAC1 oligomerization is the most widely cited mechanism, some studies suggest alternative or off-target effects, particularly at higher concentrations.

Membrane Disruption

Recent evidence suggests that this compound can partition into lipid bilayers and disrupt membrane structure, independent of the presence of VDAC1.[3] This membrane-destabilizing effect was observed at micromolar concentrations and was associated with VDAC1-independent cytotoxicity in HeLa cells at concentrations above 10 µM.[3]

Inhibition of Mitochondrial Respiratory Chain Complexes

At concentrations of 15-30 µM, this compound has been shown to inhibit the activity of complexes I, III, and IV of the mitochondrial respiratory chain.[7] This effect was associated with an increase in H2O2 production, a decrease in Ca2+ retention capacity, and the induction of mitochondrial dysfunction and cell death in MCF-7 breast adenocarcinoma cells.[7] Molecular docking studies suggest that this compound may interact with the rotenone-binding site in complex I.[7]

Experimental Protocols

VDAC1 Oligomerization Assay (BRET2-based)

-

Principle: This assay measures the proximity of VDAC1 molecules tagged with a Renilla luciferase (RLuc) donor and a GFP2 acceptor. Oligomerization brings the donor and acceptor into close proximity, resulting in a BRET signal.

-

Cell Line: HEK-293 cells are commonly used.[2]

-

Procedure:

-

Co-transfect cells with plasmids encoding VDAC1-RLuc and VDAC1-GFP2.

-

Incubate cells with this compound or vehicle control for a specified time (e.g., 2 hours).[2]

-

Induce apoptosis with an appropriate stimulus (e.g., 15 µM selenite for 4 hours).[2]

-

Add the RLuc substrate, coelenterazine h.

-

Measure the light emission at the GFP2 and RLuc emission wavelengths.

-

Calculate the BRET ratio (GFP2 emission / RLuc emission). A decrease in the BRET ratio indicates inhibition of VDAC1 oligomerization.

-

Cytochrome c Release Assay

-

Principle: This assay detects the translocation of Cyto c from the mitochondria to the cytosol upon apoptosis induction.

-

Procedure:

-

Treat cells with this compound and an apoptotic stimulus.

-

Fractionate the cells to separate the mitochondrial and cytosolic fractions.

-

Perform Western blotting on the cytosolic fraction using an antibody specific for Cyto c.

-

An increase in the Cyto c band intensity in the cytosolic fraction indicates its release from the mitochondria.

-

In Vivo Studies in Animal Models

-

Alzheimer's Disease Model (5xFAD mice): this compound was administered at 20 mg/kg twice a week in drinking water for 5 months.[8][9] Cognitive function was assessed using tests such as the radial arm water maze.[8][9]

-

Systemic Lupus Erythematosus Model: Details of the specific mouse model and this compound administration protocol are described in the cited literature.[5][6]

-

Type 2 Diabetes Model (db/db mice): this compound was shown to counteract VDAC1 overexpression and prevent its mistargeting to the β-cell surface under glucotoxic conditions.[5]

Conclusion

This compound presents a promising therapeutic strategy by targeting a central player in mitochondria-mediated apoptosis, VDAC1. Its ability to inhibit VDAC1 oligomerization and the subsequent downstream pro-apoptotic and pro-inflammatory events has been demonstrated in a variety of preclinical models. However, researchers should be mindful of potential off-target effects, including membrane disruption and inhibition of the mitochondrial respiratory chain, particularly at higher concentrations. Further investigation is warranted to fully elucidate its complex mechanism of action and to translate its therapeutic potential into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. VDAC oligomers form mitochondrial pores that release small mtDNA fragments and promote lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the functional activity of isolated mitochondria and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Groundbreaking Study: Israeli Scientists Curb Alzheimer's Symptoms by Manipulating an NAD-Linked Protein - NAD [nad.com]

VBIT-4: A Technical Guide to a Putative VDAC1 Oligomerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VBIT-4, a small molecule identified as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. VDAC1, a key protein in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis. Its oligomerization is considered a critical step in the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic factors. This compound has been shown to interact with VDAC1, preventing its oligomerization and subsequently inhibiting apoptosis in various cellular and preclinical models. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the associated cellular pathways and experimental workflows. Recent findings suggesting a broader membrane-disruptive action of this compound are also discussed to provide a comprehensive and current perspective.

Introduction: VDAC1 and the Rationale for Inhibition

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, where it serves as a primary gateway for the transport of ions and metabolites between the mitochondria and the cytosol.[1][2] Beyond its role in cellular metabolism, VDAC1 is a critical regulator of mitochondria-mediated apoptosis.[3][4] Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][3] This event triggers the caspase cascade and culminates in programmed cell death.

The overexpression and subsequent oligomerization of VDAC1 have been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's disease, cardiovascular diseases, and certain cancers.[5][6][7] Therefore, the inhibition of VDAC1 oligomerization presents a promising therapeutic strategy to prevent apoptosis and mitigate mitochondrial dysfunction in these diseases. This compound was developed as a small molecule designed to directly interact with VDAC1 and inhibit its oligomerization, thereby blocking the apoptotic cascade at a crucial juncture.[8]

This compound: Mechanism of Action

This compound is proposed to exert its anti-apoptotic effects by directly binding to VDAC1 and preventing its self-assembly into oligomeric pores.[8] This action preserves the integrity of the outer mitochondrial membrane, preventing the release of cytochrome c and other pro-apoptotic factors. By inhibiting VDAC1 oligomerization, this compound has been shown to protect against mitochondrial dysfunction, restore dissipated mitochondrial membrane potential, decrease the production of reactive oxygen species (ROS), and prevent the detachment of hexokinase from mitochondria, an event associated with the induction of apoptosis.[8]

However, it is important to note that recent studies have suggested a more complex mechanism of action for this compound. Evidence from high-speed atomic force microscopy and other biophysical techniques indicates that this compound may partition into lipid bilayers at micromolar concentrations and disrupt membrane structure, a VDAC1-independent effect that could contribute to its observed cellular activities.[9][10] This suggests that while this compound does impact VDAC1-related processes, its effects may also be partially attributable to a general membrane-disruptive action.[9][10]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Inducer | IC50 Value (µM) | Reference |

| VDAC1 Oligomerization Inhibition | HEK-293 | Selenite | 1.9 ± 0.08 | [3] |

| Cytochrome c Release Inhibition | HEK-293 | Selenite | 1.8 ± 0.24 | [3] |

| Apoptosis Inhibition | HEK-293 | Selenite | 2.9 ± 0.12 | [3] |

Table 2: Binding Affinity of this compound

| Parameter | Target Protein | Method | Kd Value (µM) | Reference |

| Binding Affinity | VDAC1 | Microscale Thermophoresis (MST) | 17 | [3][11][12] |

Table 3: In Vivo Dosages of this compound in Preclinical Models

| Animal Model | Disease Model | Dosage | Route of Administration | Reference |

| Mouse (5xFAD) | Alzheimer's Disease | 20 mg/kg | Drinking Water | [4][13] |

| Mouse (APP/PS1) | Alzheimer's Disease | 25 mg/kg | Intraperitoneal Injection | [11] |

| Mouse (dystrophin-deficient) | Duchenne Muscular Dystrophy | 20 mg/kg | Intraperitoneal Injection | [14][15][16][17] |

Signaling Pathways and Experimental Workflows

VDAC1-Mediated Apoptosis and Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound.

References

- 1. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Effect of this compound on the functional activity of isolated mitochondria and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer's disease protects against mitochondrial dysfunction and mitigates brain pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Membrane-Disruptive Action of this compound Challenges Its Role as a Widely Used VDAC Oligomerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | VDAC1 oligomerization inhibitor | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Groundbreaking Study: Israeli Scientists Curb Alzheimer's Symptoms by Manipulating an NAD-Linked Protein - NAD [nad.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound Rescues Mitochondrial Dysfunction and Reduces Skeletal Muscle Degeneration in a Severe Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Rescues Mitochondrial Dysfunction and Reduces Skeletal Muscle Degeneration in a Severe Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

VBIT-4's role in preventing apoptosis and mitochondrial dysfunction.

VBIT-4: A Modulator of Mitochondrial Apoptosis

An In-depth Technical Guide on the Inhibition of VDAC1 Oligomerization to Prevent Apoptosis and Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative and cardiovascular diseases.[1] The mitochondrion lies at the heart of the intrinsic apoptotic pathway, where the permeabilization of the outer mitochondrial membrane (MOMP) represents a critical point of no return. A key protein governing this process is the Voltage-Dependent Anion Channel 1 (VDAC1), the most abundant protein in the outer mitochondrial membrane.[2][3]

Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[1][2][4] This event triggers the caspase cascade and culminates in cell death. This compound is a small molecule developed as a specific inhibitor of VDAC1 oligomerization.[1][5] By directly interacting with VDAC1, this compound aims to prevent the formation of the apoptotic pore, thereby inhibiting apoptosis and protecting against the associated mitochondrial dysfunction.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: Targeting VDAC1

The primary molecular target of this compound is VDAC1.[1][5] Under normal physiological conditions, VDAC1 exists predominantly as a monomer and functions as the primary gatekeeper of the mitochondria, controlling the flux of ions (like Ca2+) and metabolites (such as ATP/ADP) between the mitochondria and the rest of the cell.[2][3]

Inhibition of VDAC1 Oligomerization

Upon receiving apoptotic signals, VDAC1 expression is often upregulated, shifting the equilibrium from its monomeric state to an oligomeric state.[4] This oligomerization is a crucial step in mitochondrion-mediated apoptosis.[1] this compound is designed to directly bind to VDAC1 and inhibit this self-assembly process.[1][2] This inhibitory action has been demonstrated to be independent of the canonical pro-apoptotic proteins Bax and Bak, as this compound effectively prevents VDAC1 oligomerization and subsequent cytochrome c release even in cells lacking both Bax and Bak.[1]

Prevention of Apoptosis and Mitochondrial Dysfunction

By preventing the formation of the VDAC1 oligomeric pore, this compound blocks the release of apoptogenic proteins, thereby inhibiting the downstream apoptotic cascade.[1] This primary action leads to several protective effects against mitochondrial dysfunction:

-

Restoration of Mitochondrial Membrane Potential (ΔΨm): Apoptotic stimuli often cause a collapse of the mitochondrial membrane potential. This compound has been shown to restore the dissipated ΔΨm, preserving mitochondrial integrity and function.[1][2][4]

-

Reduction of Reactive Oxygen Species (ROS): Mitochondrial dysfunction is a major source of cellular ROS. By maintaining mitochondrial health, this compound leads to a decrease in the production of harmful ROS.[2][6][7]

-

Stabilization of Calcium Homeostasis: VDAC1 plays a role in mitochondrial calcium uptake. This compound prevents the elevation of intracellular Ca2+ and mitochondrial Ca2+ overload associated with apoptosis induction.[1][2][8]

Alternative Perspectives and Considerations

While the VDAC1 oligomerization inhibition model is well-supported, some recent studies present an alternative view. Research using high-speed atomic force microscopy suggests that this compound, at micromolar concentrations, may partition into lipid bilayers and disrupt membrane structure, an effect that is not dependent on the presence of VDAC1.[9][10] This membrane-disruptive action could contribute to the observed cytotoxicity at higher concentrations (>10 μM).[9] Furthermore, another study reported that high concentrations of this compound (15-30 μM) can inhibit complexes I, III, and IV of the mitochondrial respiratory chain in healthy cells, potentially causing mitochondrial dysfunction.[5][11] These findings highlight the importance of using this compound at carefully titrated concentrations and suggest that its mechanism of action may be more complex than initially proposed, warranting further investigation.

Quantitative Data Summary

The efficacy of this compound has been quantified across several key anti-apoptotic activities. The data presented below is compiled from studies in various cell lines, primarily HEK-293 cells, induced with apoptosis-inducing agents like selenite.

| Parameter | Value | Cell Line / System | Inducer | Reference |

| Binding Affinity (Kd) | ~17 μM | Recombinant VDAC1 | - | [3] |

| IC50 (VDAC1 Oligomerization Inhibition) | ~2.9 μM | HEK-293 | Selenite | [1] |

| IC50 (Cytochrome c Release Inhibition) | ~1.8 μM | HEK-293 | Selenite | [1] |

| IC50 (Apoptosis Inhibition) | ~2.5 μM | HEK-293 | Selenite | [1] |

| Effective Concentration (MPT Pore Prevention) | 5 μM | Mouse Endothelial Cells | Hyperglycemia | [12][13] |

| In Vivo Dosage (Mouse Models) | 20 mg/kg | 5xFAD (AD), D2.DMDel8-34 (DMD) | - | [6][8] |

Key Experimental Protocols

This section details the methodologies for experiments crucial to evaluating the function of this compound.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol is used to visualize the oligomeric state of VDAC1 in cells.

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293 or SH-SY5Y) and grow to desired confluency. Pre-incubate cells with this compound (e.g., 10-30 μM) for 2 hours.

-

Apoptosis Induction: Add an apoptosis-inducing agent (e.g., 15 μM selenite for 4 hours, or 20 μM cisplatin for 20 hours).[1]

-

Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with PBS.

-

Cross-linking: Resuspend the cell pellet in a suitable buffer. Add the cell-permeable cross-linker Ethylene Glycol Bis(Succinimidylsuccinate) (EGS) to a final concentration of 200-300 μM. Incubate for 15 minutes at room temperature.[1]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl).

-

Lysis and Analysis: Lyse the cells and analyze the protein extracts via SDS-PAGE followed by immunoblotting with an anti-VDAC1 antibody. VDAC1 monomers, dimers, trimers, and higher-order multimers can then be visualized.[1]

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis.

-

Cell Treatment: Culture and treat cells with an apoptosis inducer in the presence or absence of this compound as described in protocol 4.1.

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

FACS Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses mitochondrial health by measuring its membrane potential.

-

Cell Treatment: Culture and treat cells as described previously.

-

Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in culture medium for 20-30 minutes at 37°C.

-

Washing: Wash the cells with PBS or a suitable buffer to remove excess dye.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization and dysfunction.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts and processes described.

Caption: VDAC1-mediated apoptosis pathway and its inhibition by this compound.

Caption: Experimental workflow for VDAC1 oligomerization assay.

Caption: Experimental workflow for apoptosis detection via FACS.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at a critical control point in the intrinsic apoptotic pathway. By inhibiting the oligomerization of VDAC1, this compound effectively prevents the release of cytochrome c and subsequent mitochondrial dysfunction, thereby protecting cells from apoptotic death.[1] Its efficacy has been demonstrated in various cell-based assays and preclinical models of diseases characterized by excessive apoptosis, such as Alzheimer's disease and Duchenne muscular dystrophy.[5][6][8]

However, emerging research also suggests potential off-target effects, including membrane disruption and inhibition of the electron transport chain at higher concentrations.[9][11] These findings underscore the need for further detailed mechanistic studies to fully elucidate the molecular interactions of this compound and to define its therapeutic window. Future research should focus on clarifying the VDAC1-dependent versus independent effects of this compound and optimizing its structure to enhance specificity and minimize off-target activity. Nevertheless, this compound remains a valuable chemical probe for studying the role of VDAC1 in cell death and a promising lead compound for the development of novel therapeutics for apoptosis-related diseases.[1][6]

References

- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Membrane-Disruptive Action of this compound Challenges Its Role as a Widely Used VDAC Oligomerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on the functional activity of isolated mitochondria and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological and Genetic Suppression of VDAC1 Alleviates the Development of Mitochondrial Dysfunction in Endothelial and Fibroblast Cell Cultures upon Hyperglycemic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Therapeutic Potential of VBIT-4 in Neurodegenerative Diseases: A Technical Guide

Executive Summary: Neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) are characterized by progressive neuronal loss, for which effective therapeutic interventions remain elusive. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathology of these disorders. The Voltage-Dependent Anion Channel 1 (VDAC1), a key protein on the outer mitochondrial membrane, has emerged as a critical regulator of both cell metabolism and apoptosis. In pathological conditions, VDAC1 is often overexpressed and undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors. VBIT-4 is a novel, brain-penetrant small molecule specifically designed to inhibit this VDAC1 oligomerization. Preclinical studies in mouse models of Alzheimer's disease have demonstrated that this compound can prevent cognitive decline, reduce neuronal loss, mitigate neuroinflammation, and restore synaptic protein levels.[1][2][3] Related VDAC1 inhibitors have shown protective effects in cellular and animal models of ALS.[4][5] This document provides a comprehensive technical overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy, intended for researchers and drug development professionals.

The Role of VDAC1 in Mitochondrial Dysfunction and Neurodegeneration

Mitochondria are central to neuronal health, governing energy production, calcium homeostasis, and programmed cell death (apoptosis).[6] VDAC1 acts as the primary gatekeeper of the outer mitochondrial membrane, controlling the flux of ions, metabolites, and nucleotides between the mitochondria and the cytosol.[4][6] In several neurodegenerative diseases, cellular stress signals, such as the presence of amyloid-beta (Aβ) or mutant proteins like SOD1, lead to a significant overexpression of VDAC1.[3][4][7] This overexpression promotes the assembly of VDAC1 monomers into oligomeric pore-like structures.[8] These VDAC1 oligomers form a pathway for the release of mitochondrial pro-apoptotic proteins, including cytochrome c and mitochondrial DNA (mtDNA), into the cytosol, which in turn activates caspase cascades and inflammatory pathways, leading to neuronal death.[3][7][8]

This compound: A Targeted VDAC1 Oligomerization Inhibitor

This compound is a small molecule developed to specifically target VDAC1.[1][8] Its primary mechanism of action is to directly interact with VDAC1 and prevent its self-assembly into the oligomeric complexes that mediate apoptosis.[8][9] By inhibiting VDAC1 oligomerization, this compound effectively blocks the mitochondrial pathway of apoptosis and associated downstream pathological events, including excessive reactive oxygen species (ROS) production, disruption of intracellular calcium levels, and neuroinflammation.[3][10] Importantly, this compound has been shown to have no effect on cell viability or mitochondrial function under normal physiological conditions where VDAC1 is not overexpressed.[3][8]

Preclinical Efficacy in Alzheimer's Disease (AD)

In postmortem brains of Alzheimer's patients and in the 5xFAD mouse model of AD, VDAC1 is significantly overexpressed in neurons surrounding Aβ plaques.[1][3] Treatment of 5xFAD mice with this compound has yielded compelling neuroprotective results.

Data Presentation

Table 1: Summary of this compound Efficacy in the 5xFAD Mouse Model

| Parameter | Untreated 5xFAD Mice | This compound Treated 5xFAD Mice | Outcome | Citations |

|---|---|---|---|---|

| Cognitive Function | ~2x more errors in RAWM¹ | Performance comparable to Wild-Type | Prevents cognitive decline | [2] |

| Aβ Plaque Load | Baseline | ~20% reduction in plaque area | Modest reduction | [1][3] |

| Phosphorylated Tau | Increased ~2.7-fold vs. WT | No significant change vs. untreated | No effect | [1][3] |

| Synaptic Proteins² | Reduced by 60-70% vs. WT | Levels comparable to Wild-Type | Complete prevention of synaptic loss | [1] |

| Apoptosis (TUNEL) | Increased ~3-fold vs. WT | Significantly reduced | Inhibition of neuronal apoptosis | [1] |

| Neuroinflammation³ | Increased ~150-fold vs. WT | Levels comparable to Wild-Type | Potent anti-inflammatory effect | [1] |

¹ Radial Arm Water Maze ² Synaptophysin and PSD-95 ³ Measured by p-NFκB-p65 mRNA levels

Therapeutic Potential in Amyotrophic Lateral Sclerosis (ALS)

The pathology of ALS has also been linked to VDAC1. Mutant SOD1, a cause of familial ALS, directly interacts with VDAC1, and VDAC1 levels are elevated in motor neurons of SOD1G93A mouse models.[4][11] Furthermore, the ALS-associated protein TDP-43 can induce the release of mtDNA through VDAC1 channels, a process that is preventable by this compound.[7] Studies have primarily used VBIT-12, a closely related VDAC1 oligomerization inhibitor.

Data Presentation

Table 2: Preclinical Data for VDAC1 Inhibitors in ALS Models

| Model System | Treatment | Finding | Outcome | Citations |

|---|---|---|---|---|

| NSC-34 Cells | VBIT-12 | Partially prevented a ~25-30% reduction in cell survival induced by mutant SOD1G93A expression. | Neuroprotective effect in vitro | [1][4] |

| SOD1G93A Mice | VBIT-12 (IP injection) | No significant effect on disease onset or survival. | No survival benefit | [5][12] |

| SOD1G93A Mice | VBIT-12 (IP injection) | Significantly improved muscle endurance and retained limb muscle strength for an extended period. | Improved motor function |[4][12] |

Pharmacokinetics and Safety Profile

Effective CNS drug candidates must cross the blood-brain barrier (BBB) and have a favorable safety profile. This compound has demonstrated promising characteristics in early preclinical assessments.

Data Presentation

Table 3: Pharmacokinetic and In Vitro Properties of this compound

| Parameter | Value | Species/System | Significance | Citations |

|---|---|---|---|---|

| Binding Affinity (Kd) | 17 µM | Recombinant VDAC1 | Direct target engagement | [13][14] |

| IC₅₀ (VDAC1 Oligomerization) | 1.9 ± 0.08 µM | HEK-293 Cells | Potent inhibition of the primary target mechanism | [9][13][14] |

| IC₅₀ (Cytochrome c Release) | 1.8 ± 0.24 µM | HEK-293 Cells | Effective blockade of a key apoptotic step | [9][13][14] |

| IC₅₀ (Apoptosis) | 2.9 ± 0.12 µM | HEK-293 Cells | Functional inhibition of cell death | [9][13][14] |

| Elimination Half-Life (T₁/₂) | 7.6 hours | Mice / Rats | Indicates stable metabolic profile | [1][3][6] |

| Blood-Brain Barrier | Penetrant | Mice | Essential for treating CNS disorders | [1] |

| Safety | Well-tolerated in rodents; no treatment-related mortality or clinical signs in single-dose toxicity studies. | Rodents | Favorable initial safety profile |[1][3][6] |

Detailed Experimental Protocols

The following are summarized methodologies for key experiments cited in this compound research.

In Vivo Administration of this compound in Mice (Drinking Water)

-

Stock Solution Preparation: this compound is dissolved in DMSO to a concentration of 80 mg/mL.[3][5]

-

Working Solution Preparation: The stock solution is diluted into drinking water (pH adjusted to 5.0) to a final this compound concentration of 0.0625 mg/mL.[3][5][15] The final DMSO concentration is typically around 0.36%.[3]

-

Administration: The solution is provided to mice as their sole source of drinking water. For the 5xFAD study, this was done twice a week.[3] This regimen, assuming a daily water consumption of ~8 mL for a 25g mouse, results in a dose of approximately 20 mg/kg.[3][5]

VDAC1 Oligomerization Assay in Isolated Mitochondria

-

Mitochondrial Isolation: Mitochondria are isolated from tissue (e.g., spinal cord) using standard differential centrifugation protocols.

-

Incubation: Isolated mitochondria (1 mg/mL) are pre-incubated with this compound (e.g., 20 µM) for 10 minutes at room temperature.[5][16]

-

Cross-linking: The cross-linking agent EGS (ethylene glycol bis(succinimidyl succinate)) is added, and the mixture is incubated for 20-30 minutes to covalently link proximal proteins.[5][16]

-

Analysis: The reaction is quenched, and samples are subjected to SDS-PAGE on a 4-15% gradient gel, followed by immunoblotting with anti-VDAC1 antibodies to visualize monomeric and oligomeric (dimeric, trimeric) forms.[5][16]

Cell Viability XTT Assay

-

Cell Culture: Motor-neuron-like NSC-34 cells are cultured and transfected to express mutant proteins (e.g., SOD1G93A).[4]

-

Treatment: Cells are incubated with or without a VDAC1 inhibitor (e.g., VBIT-12) for a specified period.[4]

-

Assay: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to the cell culture wells. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a formazan product.

-

Quantification: The amount of formazan dye formed is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.[4]

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting a fundamental pathological mechanism: mitochondria-mediated apoptosis driven by VDAC1 overexpression and oligomerization. Its ability to penetrate the blood-brain barrier and its potent neuroprotective effects in robust preclinical models of Alzheimer's disease are highly encouraging.[1][3] While studies in ALS models using the related compound VBIT-12 show promise in improving motor function, a survival benefit has not yet been demonstrated.[12]

Future research should focus on validating these findings in additional models of neurodegeneration, including those for Parkinson's disease and tauopathies. Long-term safety and toxicology studies are critical next steps before advancing to human clinical trials. While one study noted potential toxicity of this compound in breast adenocarcinoma cells, it has been well-tolerated in multiple rodent studies.[1][7] The continued investigation of this compound and other VDAC1-targeting molecules holds significant promise for developing effective treatments for a range of devastating neurodegenerative disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Groundbreaking Study: Israeli Scientists Curb Alzheimer's Symptoms by Manipulating an NAD-Linked Protein - NAD [nad.com]

- 3. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nibn.co.il [nibn.co.il]

- 7. Is the Voltage-Dependent Anion Channel a Major Player in Neurodegenerative Diseases? [mdpi.com]

- 8. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | VDAC1 oligomerization inhibitor | TargetMol [targetmol.com]

- 10. VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. NB-64-04846-10mg | this compound [2086257-77-2] Clinisciences [clinisciences.com]

- 15. This compound | VDAC1 inhibitor | CAS 2086257-77-2 | Buy VBIT4 from Supplier InvivoChem [invivochem.com]

- 16. researchgate.net [researchgate.net]

VBIT-4: A Novel Therapeutic Avenue for Alzheimer's Disease Research

An In-depth Technical Guide on the Application and Methodologies of a VDAC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating innovative therapeutic strategies. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathophysiology of AD. The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its role in regulating mitochondrial metabolism, calcium homeostasis, and apoptosis. VBIT-4, a small molecule inhibitor of VDAC1 oligomerization, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the applications of this compound in AD research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and offering in-depth experimental protocols for its use. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential and its evaluation in a research setting.

Introduction to this compound and its Target: VDAC1

Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease, contributing to synaptic failure and neuronal death.[1] The voltage-dependent anion channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane and plays a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol.[2] In pathological conditions such as AD, VDAC1 is often overexpressed.[3] This overexpression can lead to the formation of VDAC1 oligomers, creating a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, ultimately triggering programmed cell death.[4][5]

This compound is a novel small molecule designed to specifically inhibit the oligomerization of VDAC1.[6] By preventing the formation of these pro-apoptotic channels, this compound helps to maintain mitochondrial integrity, reduce neuronal cell death, and mitigate neuroinflammation.[7] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating neurodegenerative disorders like Alzheimer's disease.[5]

Mechanism of Action of this compound in Alzheimer's Disease

The therapeutic effects of this compound in the context of Alzheimer's disease are primarily attributed to its ability to modulate VDAC1 function and prevent mitochondria-mediated apoptosis. The proposed signaling pathway is as follows:

References

- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 2. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]

- 3. Immunofluorescence Staining in Mouse Brain Tissue Sections [protocols.io]

- 4. Immunofluorescence Staining on Mouse Embryonic Brain Sections [bio-protocol.org]

- 5. Western blot in homogenised mouse brain samples [protocols.io]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. pubcompare.ai [pubcompare.ai]

VBIT-4: A Novel Investigational Avenue in Systemic Lupus Erythematosus by Targeting Mitochondrial Dysfunction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and widespread inflammation, leading to damage in various organs. While the exact etiology of SLE remains elusive, emerging research has highlighted the crucial role of cellular stress pathways in its pathogenesis. One such pathway is the unfolded protein response (UPR), with its central sensor, inositol-requiring enzyme 1α (IRE1α), being increasingly recognized as a key player in the hyperactivation of immune cells in lupus. Concurrently, mitochondrial dysfunction has been identified as another critical contributor to the inflammatory cascade in SLE. This technical guide delves into the investigation of VBIT-4, a small molecule inhibitor, and its potential role in mitigating SLE pathology. While initial interest may have explored its connection to the IRE1α pathway, compelling evidence points towards its primary mechanism of action as an inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key regulator of mitochondrial function. This document provides a comprehensive overview of the established role of IRE1α in SLE, elucidates the mechanism of action of this compound as a VDAC1 inhibitor, presents preclinical data on its efficacy in a lupus mouse model, and offers detailed experimental protocols for relevant assays.

The Role of IRE1α in Systemic Lupus Erythematosus

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers the unfolded protein response (UPR), a sophisticated signaling network aimed at restoring ER homeostasis. IRE1α is a key sensor of the UPR, possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation.

In the context of SLE, the IRE1α/XBP1s pathway is aberrantly activated in various immune cells, contributing to the disease's pathology:

-

In B cells , the IRE1α/XBP1s pathway is essential for differentiation into antibody-producing plasma cells.[1] Heightened IRE1α activation has been observed in B cells from lupus patients, correlating with disease activity.[2] This sustained activation promotes the survival and function of autoantibody-secreting plasma cells, a hallmark of SLE.[2][3]

-

In neutrophils , immune complexes found in lupus patients can induce marked activation of IRE1α.[4][5] This activation is linked to increased production of mitochondrial reactive oxygen species (mitoROS) and the release of neutrophil extracellular traps (NETs), both of which are significant contributors to inflammation and tissue damage in SLE.[4][6] Inhibition of IRE1α has been shown to mitigate these neutrophil-mediated inflammatory responses.[4][5]

The central role of IRE1α in orchestrating these pro-inflammatory and autoantibody-driven responses makes it a compelling therapeutic target for SLE.

IRE1α Signaling Pathway in SLE Immune Cells

The following diagram illustrates the key signaling events downstream of IRE1α activation in immune cells relevant to SLE.

Caption: IRE1α signaling in SLE immune cells.

This compound: A VDAC1 Oligomerization Inhibitor

While the IRE1α pathway presents a valid therapeutic target in SLE, the investigational compound this compound appears to exert its effects through a different, albeit related, cellular stress pathway centered on the mitochondria. Current research indicates that this compound is a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1).[7][8][9]

VDAC1 is the most abundant protein in the outer mitochondrial membrane and plays a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol, including ATP, ADP, and calcium.[9] Under conditions of cellular stress, VDAC1 can oligomerize, forming larger pores in the mitochondrial outer membrane.[7][10] This oligomerization is a key event in the initiation of apoptosis and the release of mitochondrial components, such as mitochondrial DNA (mtDNA), into the cytosol.[10]

This compound has been shown to directly bind to VDAC1 and prevent its oligomerization.[7] This action inhibits the release of pro-apoptotic factors and mtDNA, thereby protecting cells from mitochondrial-induced death and inflammation.[7][10]

Mechanism of Action of this compound

The proposed mechanism of action for this compound in mitigating cellular stress is depicted in the following diagram.

Caption: this compound inhibits VDAC1 oligomerization.

Preclinical Evaluation of this compound in a Lupus Mouse Model

The therapeutic potential of this compound has been investigated in the MRL/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease. The study demonstrated that this compound treatment ameliorated several key pathological features of the disease.[10][11]

Quantitative Data from MRL/lpr Mouse Study

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in MRL/lpr mice.

Table 1: Effect of this compound on Disease Markers in MRL/lpr Mice

| Parameter | MRL/lpr (Untreated) | MRL/lpr + this compound | P-value |

| Urinary Albumin/Creatinine Ratio | Increased | Reduced | < 0.05 |

| Serum Anti-dsDNA Levels | Elevated | Reduced | < 0.05 |

| Antinuclear Antibody (ANA) Titer | High | Reduced | < 0.05 |

| Serum IgG Levels | Elevated | Reduced | < 0.05 |

| Serum Cell-free mtDNA | Elevated | Reduced | < 0.05 |

Data adapted from Kim et al., Science (2021).[10]

Table 2: Effect of this compound on Immune Cell Phenotypes in MRL/lpr Mice

| Parameter | MRL/lpr (Untreated) | MRL/lpr + this compound | P-value |

| Spleen Weight | Increased | Decreased | < 0.05 |

| Lymph Node Weight | Increased | Decreased | < 0.05 |

| Renal Immune Complex Deposition | High | Reduced | < 0.05 |

Data adapted from Kim et al., Science (2021).[11]

These findings suggest that by inhibiting VDAC1-mediated mitochondrial dysfunction, this compound can reduce the inflammatory cascade and autoantibody production that drive SLE pathogenesis in this preclinical model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of both the IRE1α pathway and the effects of this compound in the context of SLE.

XBP1 mRNA Splicing Assay

This assay is used to measure the RNase activity of IRE1α by detecting the splicing of its substrate, XBP1 mRNA.

Objective: To quantify the ratio of spliced to unspliced XBP1 mRNA in immune cells.

Materials:

-

Immune cells (e.g., neutrophils or B cells from patients or mouse models)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

-

PCR primers for XBP1 (human or mouse specific, flanking the 26-nucleotide intron)

-

Taq DNA polymerase and PCR buffer

-

Agarose gel and electrophoresis equipment

-

Gel documentation system

-

Optional: Restriction enzyme PstI (for distinguishing spliced and unspliced forms)

-

Optional: qPCR primers specific for the spliced form of XBP1 for a quantitative readout.[12][13]

Procedure:

-

Cell Stimulation: Isolate immune cells and culture under desired conditions. Stimulate with an ER stress inducer (e.g., tunicamycin or thapsigargin) or a relevant stimulus for SLE (e.g., immune complexes) for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. This will amplify both the unspliced and spliced forms of XBP1 mRNA.

-

PCR Cycling Conditions (example): 95°C for 3 min, followed by 30-35 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

-

-

Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 product will be 26 base pairs larger than the spliced product.

-

Quantification: Visualize the bands using a gel documentation system and quantify the intensity of the bands corresponding to the spliced and unspliced forms using software such as ImageJ. The ratio of spliced to total XBP1 is an indicator of IRE1α activity.

-

(Optional) PstI Digestion: The 26-nucleotide intron in the unspliced XBP1 contains a PstI restriction site. Digestion of the PCR products with PstI will cleave the unspliced amplicon, allowing for better separation and quantification of the spliced form.[5]

-

(Optional) qPCR: For a more quantitative analysis, use primers that specifically amplify the spliced XBP1 isoform.[12]

VDAC1 Oligomerization Assay

This assay is used to assess the effect of compounds like this compound on the oligomerization of VDAC1 in response to a stimulus.

Objective: To detect and quantify VDAC1 monomers and oligomers in isolated mitochondria.

Materials:

-

Cells or tissues of interest

-

Mitochondria isolation kit

-

Protein concentration assay (e.g., BCA assay)

-

Cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate))

-

SDS-PAGE gels (gradient or low percentage) and electrophoresis equipment

-

Western blotting apparatus and reagents

-

Primary antibody against VDAC1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercial kit or a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria.

-

Treatment: Incubate the isolated mitochondria with the compound of interest (e.g., this compound) for a specified time and concentration.

-

Cross-linking: Add the cross-linking agent EGS to the mitochondrial suspension and incubate to cross-link interacting proteins.

-

Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

-

SDS-PAGE and Western Blotting:

-

Lyse the mitochondria and separate the proteins by SDS-PAGE on a gradient gel (e.g., 4-15%) or a low percentage acrylamide gel to resolve high molecular weight oligomers.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against VDAC1, followed by an HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the intensity of the bands corresponding to VDAC1 monomers, dimers, trimers, and higher-order oligomers using densitometry software.

-

Experimental Workflow for this compound Evaluation in SLE

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in the context of SLE.

Caption: Workflow for this compound evaluation in SLE.

Conclusion

The pathogenesis of Systemic Lupus Erythematosus is complex, involving multiple cellular pathways that contribute to the breakdown of self-tolerance and the perpetuation of inflammation. The IRE1α branch of the unfolded protein response has been firmly established as a key driver of immune cell hyperactivation in SLE, making it a prime target for therapeutic intervention. While the investigational compound this compound was initially considered in the context of IRE1α, current evidence strongly supports its role as an inhibitor of VDAC1 oligomerization. By targeting this critical mitochondrial protein, this compound has demonstrated the potential to ameliorate lupus-like disease in preclinical models by reducing mitochondrial DNA release and subsequent inflammation. This highlights the importance of mitochondrial dysfunction as a central pathological hub in SLE. Further investigation into VDAC1 inhibitors like this compound offers a promising and distinct therapeutic strategy for this challenging autoimmune disease. This technical guide provides a foundational understanding of the scientific rationale and experimental approaches for researchers and drug development professionals interested in exploring this novel avenue for SLE treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. IRE1α-mediated monounsaturated fatty acid synthesis drives B cell differentiation and lupus-like autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endoplasmic reticulum stress sensor IRE1α propels neutrophil hyperactivity in lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Endoplasmic reticulum stress sensor IRE1α propels neutrophil hyperactivity in lupus [jci.org]

- 6. Endoplasmic reticulum stress sensor IRE1α propels neutrophil hyperactivity in lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. VDAC oligomers form mitochondrial pores that release small mtDNA fragments and promote lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]

Preclinical studies and therapeutic benefits of VBIT-4.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VBIT-4 is a novel small-molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism, calcium homeostasis, and apoptosis. Emerging preclinical evidence highlights the therapeutic potential of this compound across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, and muscular dystrophy. This technical guide provides a comprehensive overview of the preclinical studies and therapeutic benefits of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization. Under cellular stress and various pathological conditions, VDAC1 monomers assemble into oligomeric complexes, forming large pores in the outer mitochondrial membrane. This process is a critical step in the intrinsic apoptotic pathway, as it facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. By binding to VDAC1, this compound prevents this oligomerization, thereby inhibiting apoptosis and subsequent cellular damage.[1][2]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, including its binding affinity, in vitro efficacy in inhibiting apoptosis, and in vivo therapeutic effects in various disease models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Inducer | Value | Reference |

| Binding Affinity (Kd) | Recombinant VDAC1 | - | 17 µM | [3] |

| Recombinant VDAC1, VDAC2, VDAC3 | - | ~53 µM | [1] | |

| IC50 (VDAC1 Oligomerization) | HEK-293 | Selenite | 1.9 ± 0.08 µM | [1] |

| IC50 (Cytochrome c Release) | HEK-293 | Selenite | 1.8 ± 0.24 µM | [1] |

| IC50 (Apoptosis) | HEK-293 | Selenite | 2.9 ± 0.12 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Model (5xFAD Mice)

| Parameter | Treatment Protocol | Outcome | Reference |

| Cognitive Function | 20 mg/kg in drinking water, twice a week for 5 months | Prevented impairment in radial arm water maze and Y-maze performance. | [2][4] |

| Neuronal Loss | 20 mg/kg in drinking water, twice a week for 5 months | Protected against neuronal loss (measured by synaptophysin and class III beta-tubulin staining). | [2][4] |

| Amyloid Plaques | 20 mg/kg in drinking water, twice a week for 5 months | Reduced the area occupied by Aβ plaques by 20%. | [4] |

| Neuroinflammation | 20 mg/kg in drinking water, twice a week for 5 months | Prevented the increase in NF-κB-p65 mRNA. | [5] |

Table 3: In Vivo Efficacy of this compound in Duchenne Muscular Dystrophy Model (D2.DMDel8-34 Mice)

| Parameter | Treatment Protocol | Outcome | Reference |

| Mitochondrial Calcium Overload | 20 mg/kg, intraperitoneal administration | Reduced mitochondrial calcium overload. | [6][7] |

| Mitochondrial Permeability Transition Pore (mPTP) Induction | 20 mg/kg, intraperitoneal administration | Enhanced resistance to mPTP induction. | [6][7] |

| Calpain Activity | 20 mg/kg, intraperitoneal administration | Suppressed mitochondrial and total calpain activity. | [6] |

| Muscle Fibrosis | 20 mg/kg, intraperitoneal administration | Reduced muscle fibrosis. | [6] |

Table 4: In Vivo Efficacy of this compound in Systemic Lupus Erythematosus Model

| Parameter | Treatment Protocol | Outcome | Reference |

| mtDNA Release | 10 µM (in vitro treatment of splenocytes) | Decreased mitochondrial DNA (mtDNA) release. | [8] |

| Disease Severity | Continuous administration for 5 weeks | Blocked development of skin lesions and alopecia; reduced spleen and lymph node weight. | [9] |

| Immune Complex Deposition | Not specified | Reduced renal immune complex deposition. | [8] |

| Proteinuria | Not specified | Reduced proteinuria. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro VDAC1 Oligomerization Assay

Objective: To assess the inhibitory effect of this compound on VDAC1 oligomerization in cultured cells.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.

-

Induction of Oligomerization: Apoptosis and VDAC1 oligomerization are induced by adding an apoptosis-inducing agent such as selenite (15 µM) for 4 hours.

-

Cross-linking: Cells are harvested and subjected to cross-linking with ethylene glycol bis(succinimidyl succinate) (EGS) (300 µM) for 15 minutes to stabilize VDAC1 oligomers.[1]

-

Immunoblotting: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Analysis: The bands corresponding to VDAC1 monomers and oligomers are visualized by chemiluminescence and quantified by densitometry. The IC50 value for inhibition of VDAC1 oligomerization is then calculated.

In Vivo Alzheimer's Disease Mouse Model Study

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Protocol:

-

Animal Model: 5xFAD transgenic mice, which carry five familial Alzheimer's disease mutations, are used.

-

Treatment Administration: this compound is dissolved in drinking water at a concentration that provides a dose of 20 mg/kg body weight. The treatment is administered twice a week for a duration of 5 months, starting at an age when amyloid pathology is present but before significant cognitive impairment.[2][4]

-

Behavioral Testing:

-

Radial Arm Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool with multiple arms. The number of errors and the time taken to locate the platform are recorded.[4][5]

-

Y-Maze: This test evaluates short-term spatial memory by assessing the mice's tendency to explore novel arms of the maze.

-

-

Histological and Molecular Analysis:

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ to quantify plaque load and with neuronal markers (e.g., synaptophysin, NeuN) to assess neuronal loss.[2][4]

-

qRT-PCR: RNA is extracted from brain tissue to measure the expression levels of inflammatory markers such as NF-κB.[5]

-

The general workflow for a preclinical in vivo study of this compound is outlined in the diagram below:

Conclusion

The preclinical data for this compound strongly support its therapeutic potential in a range of diseases characterized by mitochondrial dysfunction and apoptosis. Its well-defined mechanism of action, centered on the inhibition of VDAC1 oligomerization, provides a solid foundation for its further development. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic benefits of this compound and to design future preclinical and clinical studies. As research progresses, this compound holds promise as a novel therapeutic agent targeting a fundamental pathological process.

References

- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | VDAC1 oligomerization inhibitor | TargetMol [targetmol.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Groundbreaking Study: Israeli Scientists Curb Alzheimer's Symptoms by Manipulating an NAD-Linked Protein - NAD [nad.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Rescues Mitochondrial Dysfunction and Reduces Skeletal Muscle Degeneration in a Severe Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VDAC oligomers form mitochondrial pores that release small mtDNA fragments and promote lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of VDAC inhibitor, VBIT4, as a Treatment for Lupus | Technology Transfer [techtransfer.nih.gov]

VBIT-4: A Novel Modulator of Neuroinflammation via VDAC1 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease (AD). The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its role in regulating mitochondrial function, apoptosis, and inflammation. VBIT-4, a small molecule inhibitor of VDAC1 oligomerization, has demonstrated significant potential in mitigating neuroinflammatory processes and associated pathologies in preclinical models. This document provides a comprehensive overview of this compound, its mechanism of action, and its impact on neuroinflammation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions primarily by targeting the mitochondrial protein VDAC1.[1][2] Under pathological conditions, such as those induced by amyloid-beta (Aβ) in Alzheimer's disease, VDAC1 is often overexpressed.[3][4] This overexpression leads to the formation of VDAC1 oligomers, creating large channels in the outer mitochondrial membrane. These channels facilitate the release of pro-apoptotic factors like cytochrome c and mitochondrial DNA (mtDNA) into the cytosol.[3][5][6][7]

This compound directly interacts with VDAC1, preventing its oligomerization.[1][2][3] By inhibiting the formation of these large pores, this compound preserves mitochondrial integrity, thereby blocking downstream apoptotic and inflammatory signaling cascades.[3][6]

Quantitative Efficacy of this compound

The inhibitory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Condition | Reference |

| Binding Affinity (Kd) | 17 µM | N/A | N/A | [1][8] |

| IC50 (VDAC1 Oligomerization) | 1.9 ± 0.08 µM | HEK-293 | Apoptosis Induction | [1] |

| IC50 (Cytochrome c Release) | 1.8 ± 0.24 µM | HEK-293 | Apoptosis Induction | [1] |

| IC50 (Apoptosis Inhibition) | 2.9 ± 0.12 µM | HEK-293 | Apoptosis Induction | [1] |

Table 2: In Vivo Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease

| Biomarker / Outcome | Observation in Untreated 5xFAD Mice | Effect of this compound Treatment (20 mg/kg) | Reference |

| NF-κB-p65 mRNA | 150-fold increase compared to Wild Type | Increase was prevented | [9] |

| Synaptophysin Protein | 3-fold decrease compared to Wild Type | Decrease was prevented | [9] |

| Cognitive Function (Radial Arm Water Maze) | ~2x more errors and ~2x longer time vs. Wild Type | Performance comparable to Wild Type mice | [9] |

| Neuronal Cell Death | Significant neuronal loss | Neuronal death was prevented | [3][4] |

| Microglia & Astrocyte Phenotype | Pro-inflammatory/neurotoxic | Switched to a neuroprotective phenotype | [3][4] |

Signaling Pathways Modulated by this compound

This compound's inhibition of VDAC1 oligomerization impacts multiple downstream signaling pathways implicated in neuroinflammation and neurodegeneration.

Caption: this compound inhibits VDAC1 oligomerization, blocking apoptosis and neuroinflammation pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo 5xFAD Mouse Model Study

-

Animal Model: 5xFAD transgenic mice, a model for Alzheimer's disease that exhibits Aβ plaques, synaptic degeneration, and neuronal loss.[3]

-

Treatment: this compound was dissolved in DMSO and then diluted in the drinking water to a final concentration of 0.0625 mg/ml. Mice consumed approximately 20 mg/kg of this compound daily. The treatment was administered twice a week.[3] Control groups received drinking water with a corresponding concentration of DMSO.[3]

-

Behavioral Analysis: Cognitive function was assessed using tests such as the radial arm water maze, which evaluates spatial learning and memory.[9]

-

Immunohistochemistry: Brain sections were stained for markers of neurodegeneration (e.g., synaptophysin), neuroinflammation (e.g., p-NF-κB-p65, TNF-α, NRLP3), and cell types (neurons, astrocytes, microglia).[3][9]

-

qRT-PCR: mRNA levels of inflammatory markers like NF-κB-p65 were quantified from brain tissue extracts to assess gene expression changes.[9]

In Vitro Apoptosis and VDAC1 Oligomerization Assays

-

Cell Culture: HEK-293 cells are commonly used.

-

Induction of Apoptosis: Apoptosis is induced using a relevant stimulus, after which cells are treated with varying concentrations of this compound (e.g., 0.1-10 µM).[1]

-

VDAC1 Oligomerization Assay: Mitochondria are isolated from treated and untreated cells. Cross-linking agents are used to stabilize VDAC1 oligomers, which are then visualized and quantified by SDS-PAGE and immunoblotting using anti-VDAC1 antibodies.[10]

-

Cytochrome c Release Assay: The cytosolic fraction of cells is separated from the mitochondrial fraction. The amount of cytochrome c in the cytosol is measured, typically by immunoblotting, to quantify its release from the mitochondria.

-

Cell Viability/Apoptosis Assay: Apoptosis is quantified using methods like flow cytometry with Annexin V/Propidium Iodide staining or by measuring caspase activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer’s disease protects against mitochondrial dysfunction and mitigates brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer's disease protects against mitochondrial dysfunction and mitigates brain pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the mitochondrial protein VDAC1 in inflammatory bowel disease: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. VDAC oligomers form mitochondrial pores that release small mtDNA fragments and promote lupus-like disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Groundbreaking Study: Israeli Scientists Curb Alzheimer's Symptoms by Manipulating an NAD-Linked Protein - NAD [nad.com]

- 10. researchgate.net [researchgate.net]

Understanding VDAC1 Overexpression in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein located in the outer mitochondrial membrane, acting as a primary gateway for the transport of ions and metabolites between the mitochondria and the rest of the cell.[1][2] Its role is fundamental in regulating cellular metabolism and energy production.[1] Emerging evidence has highlighted the significant overexpression of VDAC1 in a variety of pathological conditions, positioning it as a key player in the progression of several diseases and a promising target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of VDAC1 overexpression in prominent disease models, focusing on cancer, neurodegenerative disorders, and cardiovascular diseases. It offers a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

VDAC1 Overexpression: A Common Feature in Diverse Pathologies

VDAC1 overexpression has been consistently observed across a spectrum of diseases, suggesting a common underlying mechanism related to cellular stress, metabolic reprogramming, and apoptosis. In many cancer types, elevated VDAC1 levels are associated with the high metabolic demands of tumor cells.[1][5] In neurodegenerative diseases like Alzheimer's, VDAC1 overexpression is linked to mitochondrial dysfunction and neuronal cell death.[6][7] Similarly, in cardiovascular diseases, increased VDAC1 expression is implicated in the pathological remodeling of cardiac tissue.[8][9]

Quantitative Analysis of VDAC1 Overexpression